molecular formula C7H5BrClIO B13423134 1-Bromo-2-chloro-3-iodo-4-methoxybenzene

1-Bromo-2-chloro-3-iodo-4-methoxybenzene

Cat. No.: B13423134
M. Wt: 347.37 g/mol
InChI Key: UZJRUOAACFZHSG-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-iodo-4-methoxybenzene is a polysubstituted benzene derivative with bromine, chlorine, iodine, and methoxy groups at positions 1, 2, 3, and 4, respectively. This compound belongs to the class of halogenated aromatic ethers, characterized by their structural complexity and diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing halogens, which dictate its behavior in further functionalization reactions .

Properties

Molecular Formula

C7H5BrClIO

Molecular Weight

347.37 g/mol

IUPAC Name

1-bromo-2-chloro-3-iodo-4-methoxybenzene

InChI

InChI=1S/C7H5BrClIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

UZJRUOAACFZHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methoxylation reactions. For instance:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, and Sonogashira couplings to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of anilines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Bromo-2-chloro-3-iodo-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of novel drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the formation of substituted products. The presence of multiple halogens and a methoxy group influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

a) 4-Bromo-2-chloro-1-methoxybenzene

  • Structure : Bromine (position 4), chlorine (position 2), methoxy (position 1).
  • Key Differences : The absence of iodine and differing halogen positions result in reduced molecular weight (MW = 235.46 g/mol) compared to the target compound (MW = 361.38 g/mol).
  • Reactivity : The meta-directing methoxy group at position 1 alters regioselectivity in further substitution reactions compared to the para-methoxy group in the target compound .

b) 1-Bromo-3-chloro-4-iodobenzene

  • Structure : Bromine (position 1), chlorine (position 3), iodine (position 4).
  • Key Differences: Lacks the methoxy group, leading to lower polarity and solubility in nonpolar solvents. Its boiling point (~260°C) is significantly lower than that of the target compound due to the absence of the methoxy substituent .

Functional Group Variations

a) 1-Bromo-3-chloro-4-(methylthio)benzene

  • Structure : Methylthio (-SMe) replaces methoxy (-OMe) at position 3.
  • Key Differences : The methylthio group is less electron-donating than methoxy, reducing activation of the aromatic ring toward electrophilic attack. This compound exhibits lower thermal stability (decomposition above 150°C) compared to the target compound .

b) 1-Bromo-4-fluoro-2-methoxybenzene

  • Structure : Fluorine (position 4), bromine (position 1), methoxy (position 2).
  • Key Differences : The smaller fluorine atom results in a lower molecular weight (MW = 219.02 g/mol) and higher volatility. NMR data (e.g., ¹H-NMR δ 3.85 ppm for -OCH₃) show distinct shifts due to fluorine’s electronegativity .

Spectral Data and Characterization

  • ¹H-NMR : Methoxy protons in para-substituted analogs resonate at δ 3.70–3.90 ppm, while iodine’s heavy atom effect may cause deshielding of adjacent protons .
  • ¹³C-NMR : Halogenated carbons exhibit characteristic downfield shifts (e.g., C-I at ~95–105 ppm, C-Br at ~110–120 ppm) .
  • MS : Molecular ion peaks for bromo- and iodo-substituted benzenes are typically prominent, with isotopic patterns aiding identification .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
1-Bromo-2-chloro-3-iodo-4-methoxybenzene 361.38 ~300 (est.) 80–85 (est.) Low in water
4-Bromo-2-chloro-1-methoxybenzene 235.46 223 10–13 Moderate in DCM
1-Bromo-3-chloro-4-iodobenzene 297.33 ~260 45–50 Low in ethanol
1-Bromo-4-fluoro-2-methoxybenzene 219.02 201 - High in ether

Est. = Estimated based on analog data

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